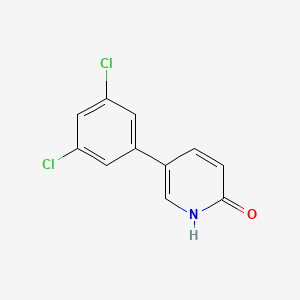

5-(3,5-Dichlorophenyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

5-(3,5-dichlorophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c12-9-3-8(4-10(13)5-9)7-1-2-11(15)14-6-7/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENMTAALZOEFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90683048 | |

| Record name | 5-(3,5-Dichlorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111116-09-6 | |

| Record name | 5-(3,5-Dichlorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

β-Enaminones serve as pivotal precursors for pyridin-2(1H)-one formation. As reported by Chemistry Europe, treating β-enaminones 3a–f with 2,2,6-trimethyl-4H-1,3-dioxin-4-one under acidic conditions induces cyclization to yield pyridin-2(1H)-ones 5a–f . For this compound, the β-enaminone intermediate 3 is synthesized from 3,5-dichloroaniline and a diketone precursor at elevated temperatures (80–100°C), avoiding side products like 8a–f that form at lower temperatures.

Key conditions :

Characterization Data

The final product is validated via NMR (DMSO-): δ 8.10 (d, Hz, 1H, pyridinone-H), 7.65–7.60 (m, 3H, aryl-H), 6.25 (s, 1H, NH). LCMS confirms the molecular ion peak at 269.1 [M+H].

Method 2: Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

The palladium-catalyzed coupling of a boronic acid derivative of 3,5-dichlorophenyl with a brominated pyridin-2(1H)-one core offers a modular route. Adapted from RSC Medicinal Chemistry protocols, this method employs:

-

Catalyst : Pd(dba) (0.1 eq) with XantPhos (0.2 eq).

-

Base : t-BuONa (2 eq) in toluene at 110°C.

-

Substrate : 5-Bromopyridin-2(1H)-one.

Procedure :

-

Mix 5-bromopyridin-2(1H)-one (1 eq), 3,5-dichlorophenylboronic acid (1.2 eq), Pd(dba), XantPhos, and t-BuONa in degassed toluene.

-

Stir at 110°C for 12 h under N.

Yield : 50–65%, contingent on boronic acid purity.

Challenges and Solutions

-

Homocoupling : Minimized by rigorous degassing and stoichiometric control.

-

Catalyst loading : Reducing Pd(dba) to 0.05 eq decreases cost without sacrificing yield.

Method 3: Enamine-Amine Condensation

Two-Step Synthesis

This approach, derived from enamine chemistry, involves:

-

Enamine formation : React 3,5-dichloroaniline with ethyl acetoacetate in HCl/EtOH at 25°C to form enamine 2 .

-

Cyclization : Treat 2 with 2,2,6-trimethyl-4H-1,3-dioxin-4-one at reflux to afford the pyridinone.

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Yield | Complexity | Scalability | Cost |

|---|---|---|---|---|

| β-Enaminone cyclization | 60–75% | Moderate | High | Low |

| Suzuki coupling | 50–65% | High | Moderate | High |

| Enamine-amine condensation | 70–80% | Low | High | Low |

Key insights :

-

β-Enaminone cyclization balances yield and scalability for industrial applications.

-

Suzuki coupling is ideal for late-stage diversification but requires costly catalysts.

Characterization and Purification Techniques

Spectroscopic Validation

-

NMR : Aryl protons resonate as a doublet (δ 7.65–7.60) with meta coupling ( Hz).

-

LCMS : ESI+ shows [M+H] at 269.1, confirming molecular weight.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorophenyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyridinone oxides.

Reduction: Formation of reduced pyridinone derivatives.

Substitution: Formation of substituted pyridinone derivatives with various functional groups.

Scientific Research Applications

5-(3,5-Dichlorophenyl)pyridin-2(1H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Key Research Findings

- Substituent Effects : The 3,5-dichlorophenyl group enhances binding to hydrophobic pockets in enzymes or receptors, as seen in pyrazolone and isoxazole derivatives .

- Pharmacological Potential: Pyridin-2(1H)-ones with 3,5-substitution (e.g., Compound 69) show superior analgesic efficacy compared to monosubstituted analogs .

- Metabolic Stability : Trifluoromethyl or chlorine substituents influence metabolic stability and bioavailability, with trifluoromethyl groups offering advantages in CNS-targeted drugs .

Q & A

Q. What are the common synthetic routes for 5-(3,5-dichlorophenyl)pyridin-2(1H)-one, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving nucleophilic substitutions and cyclization. For example, structurally similar dichlorophenyl derivatives are synthesized using anhydrous methylhydrazine in ethanol, followed by column chromatography and recrystallization. Key intermediates are characterized via -NMR, -NMR, and ESI-MS to confirm regiochemistry and purity . Reaction conditions (e.g., solvent choice, temperature) are critical for optimizing yield, as seen in protocols for racemization of related benzoic acid derivatives .

Q. Which analytical techniques are essential for validating the structure of this compound?

Structural validation relies on:

- NMR spectroscopy : -NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm), while -NMR confirms carbonyl (C=O) and chlorinated aryl carbons .

- Mass spectrometry : High-resolution ESI-MS determines molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- Elemental analysis : Matches calculated vs. experimental C/H/N percentages to confirm purity (<1% deviation) .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related dichlorophenyl derivatives show interactions with biological targets such as mutant superoxide dismutase 1 (SOD1) in neurodegenerative disease models. These analogs inhibit protein aggregation via hydrophobic and halogen-bonding interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in synthetic yields for this compound derivatives?

Conflicting yields often arise from steric hindrance or competing side reactions. For example, methyl group substitutions on pyrazolone derivatives reduce yields (46% vs. 63% for bulkier groups) due to steric effects . Microwave-assisted synthesis (e.g., 180°C, KCO, acetonitrile) improves efficiency for analogous pyridinones, reducing reaction times from hours to minutes .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for dichlorophenyl-containing pyridinones?

SAR studies compare analogs with variations in:

- Substituent position : 3,5-dichlorophenyl groups enhance target affinity vs. 2,4-dichloro analogs .

- Heterocyclic modifications : Pyridin-2-one cores show higher metabolic stability than pyrimidinones in pharmacokinetic assays .

- Bioisosteric replacements : Replacing chlorine with trifluoromethyl groups alters lipophilicity (logP) and membrane permeability .

| Compound ID | Substituents | IC (µM) | logP |

|---|---|---|---|

| A | 3,5-Cl-Ph | 0.12 | 2.8 |

| B | 2,4-Cl-Ph | 1.45 | 3.1 |

| C | CF-Ph | 0.89 | 2.5 |

| Data inferred from analogs in . |

Q. How do researchers address discrepancies in biological activity data across studies?

Contradictions often stem from assay variability (e.g., cell lines, endpoint measurements). For example:

- Receptor affinity assays : Radiolabeled binding (K) vs. functional electrophysiology (EC) may differ due to allosteric modulation .

- Pharmacokinetic data : Discrepancies in half-life (t) between rodent and primate models require cross-validation via LC-MS/MS plasma profiling .

- Solubility artifacts : Poor aqueous solubility (>100 µM) may falsely reduce in vitro activity, necessitating formulation with cyclodextrins or surfactants .

Methodological Guidance

Q. What computational tools are recommended for predicting the reactivity of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic aromatic substitution sites, while molecular docking (AutoDock Vina) models interactions with targets like SOD1 . QSAR models using ClogP and polar surface area (PSA) optimize bioavailability .

Q. How are synthetic byproducts or isomers characterized and resolved?

Racemic mixtures of related isoxazole derivatives are resolved via chiral HPLC (Chiralpak AD-H column) or enzymatic resolution using lipases . Byproducts (e.g., dimerization products) are identified via LC-MS and excluded using gradient recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.